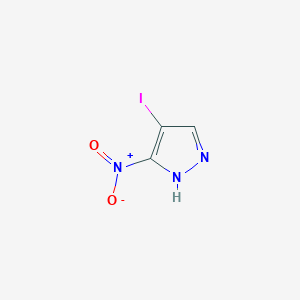

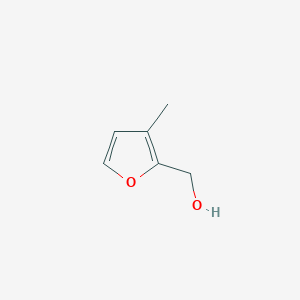

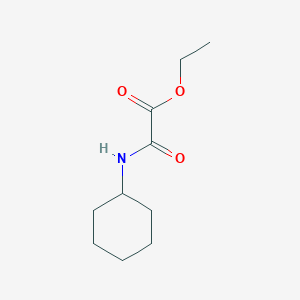

![molecular formula C6H4N4O3 B1352870 1,3-ジヒドロ-7-ニトロ-2H-イミダゾ[4,5-c]ピリジン-2-オン CAS No. 61719-60-6](/img/structure/B1352870.png)

1,3-ジヒドロ-7-ニトロ-2H-イミダゾ[4,5-c]ピリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学的研究の応用

鎮痛消炎剤

イミダゾピリジン類は、問題の化合物も含めて、鎮痛作用と非ステロイド性抗炎症作用を示すことが知られています . これらは痛みを管理し、炎症を軽減するために使用できるため、関節炎などの病状の治療に役立つ可能性があります .

抗うつ剤

これらの化合物も抗うつ作用を示します . これは、うつ病などの精神疾患の治療における潜在的な用途を示唆しています .

強心剤

イミダゾピリジン類は、強心作用を示すことがわかっています . これは、心筋の収縮力を高めることができることを意味し、心臓病の治療に役立つ可能性があります .

抗ウイルス剤および抗菌剤

多くのイミダゾピリジン類は、抗ウイルスおよび抗菌活性を備えています . これは、さまざまな感染症の治療における潜在的な用途を示唆しています .

細胞毒性剤

一部のイミダゾピリジン類は、細胞毒性作用を示すことがわかっています . これは、特定の細胞を殺すことができることを意味し、がん治療における潜在的な用途を示唆しています .

農業用途

イミダゾピリジン類の誘導体は、広葉植物の芽の処理のために農業で使用されていることが知られています . それらは、げっ歯類との戦いにも使用されています .

抗糖尿病剤

問題の化合物と構造的に類似している1,3-ジアゾールの誘導体は、抗糖尿病作用を示します . これは、糖尿病の治療における潜在的な用途を示唆しています .

抗アレルギー剤

作用機序

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Imidazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific target and the biological activity of this compound.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways and their downstream effects would depend on the specific biological activity of this compound.

Pharmacokinetics

Imidazole derivatives are known to have good permeability and moderate aqueous solubility , which can impact their bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives , this compound could potentially have a wide range of molecular and cellular effects.

生化学分析

Biochemical Properties

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . High doses can lead to toxicity, affecting vital organs and systems within the body .

Metabolic Pathways

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect its overall efficacy and toxicity .

Subcellular Localization

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

特性

IUPAC Name |

7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNADQHDSICALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393024 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61719-60-6 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

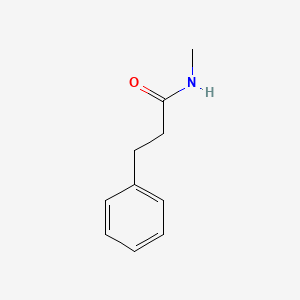

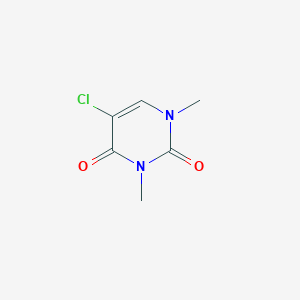

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

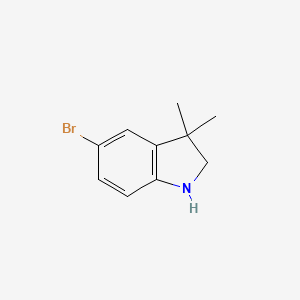

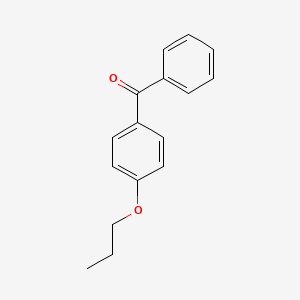

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)

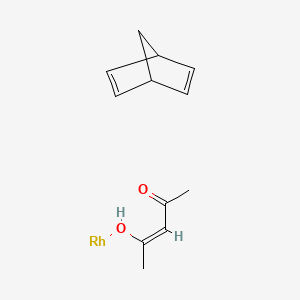

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)